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molecular formula C12H10ClN B8232062 2-(3-chlorophenyl)-4-methylpyridine

2-(3-chlorophenyl)-4-methylpyridine

Cat. No. B8232062
M. Wt: 203.67 g/mol
InChI Key: MYTJPMRJTBFVSJ-UHFFFAOYSA-N
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Patent
US07449601B2

Procedure details

10.0 g (0.064 mol) of 3-Chlorophenylboronic acid, 13.20 g (0.077 mol) of 2-bromo-5-methyl-pyridine, 20.84 g (0.064 mol) of cesium carbonate, 1.47 g (0.0016 mol) of tris(dibenzylideneacetone) dipalladium (0), 1.33 g (0.0038 mol) of di-tert-butyl-pyren-1-yl-phosphane and 100 ml of dioxane were refluxed at room for 12 hours. The reaction mixture was filtered and the solvent was removed under vacuum. The resulting mixture was purified by distillation in vacuum. Yield of 2-(3-chloro-phenyl)-4-methyl-pyridine was 7.09 g (45%) with b.p. at 114° C./0.1 mm. 1H NMR (CD2Cl2) 2.56 (s, 3H, Me) 7.40-8.80 (m, 7H, arom-H). Anal. Calcd. for C12H10ClN (Mol. Wt.: 203,67): C, 70,77; H, 4,95; N, 6,88. Found: C, 70,93; H, 5,14; N, 6,95. The structure has been confirmed by X-ray analysis.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
20.84 g
Type
reactant
Reaction Step One
Name
di-tert-butyl-pyren-1-yl-phosphane
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][CH:7]=1.Br[C:12]1[CH:17]=[CH:16][C:15](C)=[CH:14][N:13]=1.[C:19](=O)([O-])[O-].[Cs+].[Cs+].C(P(C(C)(C)C)C1C2C3=C4C(=CC=2)C=CC=C4C=CC3=CC=1)(C)(C)C>[Pd].[Pd].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.O1CCOCC1>[Cl:1][C:2]1[CH:3]=[C:4]([C:14]2[CH:15]=[C:16]([CH3:19])[CH:17]=[CH:12][N:13]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)B(O)O
Name
Quantity
13.2 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)C
Name
cesium carbonate
Quantity
20.84 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
di-tert-butyl-pyren-1-yl-phosphane
Quantity
1.33 g
Type
reactant
Smiles
C(C)(C)(C)P(C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)C(C)(C)C
Name
Quantity
1.47 g
Type
catalyst
Smiles
[Pd].[Pd].C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was purified by distillation in vacuum
CUSTOM
Type
CUSTOM
Details
at 114° C.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1)C1=NC=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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